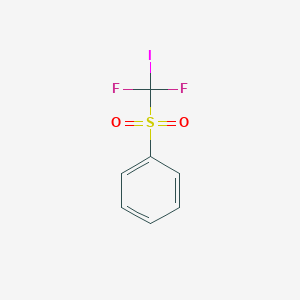

((Difluoroiodomethyl)sulfonyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

[difluoro(iodo)methyl]sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPDDCLPIKKOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478834 | |

| Record name | Benzene, [(difluoroiodomethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802919-90-0 | |

| Record name | Benzene, [(difluoroiodomethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of ((Difluoroiodomethyl)sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of ((difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I), a reagent of growing importance in medicinal chemistry and organic synthesis. The strategic incorporation of the difluoromethyl group (CF₂) into bioactive molecules can significantly enhance their pharmacological profiles, including metabolic stability, lipophilicity, and binding affinity.[1] This document offers a detailed examination of the synthetic routes to PhSO₂CF₂I, in-depth analysis of its structural characterization through modern spectroscopic techniques, and a discussion of its versatile reactivity, particularly as a source of the valuable difluoromethyl radical. This guide is intended to serve as a practical resource for researchers seeking to leverage the unique properties of this compound in their own discovery and development programs.

Introduction: The Significance of the Difluoromethyl Moiety in Drug Design

The introduction of fluorine-containing functional groups is a well-established strategy in modern drug discovery to modulate the physicochemical and pharmacokinetic properties of lead compounds.[2] Among these, the difluoromethyl (CF₂H) group has garnered considerable attention as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of enhancing metabolic stability and serving as a lipophilic hydrogen bond donor.[3] this compound has emerged as a key reagent for the introduction of the PhSO₂CF₂ moiety, which can be readily transformed into the desired CF₂H group or other valuable difluorinated synthons.

This guide will provide a detailed exploration of this compound, from its synthesis and purification to its comprehensive characterization and diverse applications.

Synthesis of this compound

The most direct and widely utilized method for the preparation of this compound involves the iodination of its precursor, ((difluoromethyl)sulfonyl)benzene (PhSO₂CF₂H).

Synthetic Pathway: From ((Difluoromethyl)sulfonyl)benzene to this compound

The synthesis proceeds via the deprotonation of ((difluoromethyl)sulfonyl)benzene to form a carbanion, which is subsequently trapped by an iodine electrophile. This transformation is a critical step in accessing the synthetically versatile iodo-derivative.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related compounds and insights from the reactivity of ((difluoromethyl)sulfonyl)benzene.

Materials:

-

((Difluoromethyl)sulfonyl)benzene (PhSO₂CF₂H)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Iodine (I₂)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with ((difluoromethyl)sulfonyl)benzene (1.0 eq). Anhydrous THF is added to dissolve the starting material (concentration typically 0.1-0.2 M).

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 30 minutes.

-

Iodination: A solution of iodine (1.2 eq) in anhydrous THF is prepared in a separate flame-dried flask under a nitrogen atmosphere. This solution is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 1 hour.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous sodium thiosulfate solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.[4]

| Parameter | Condition | Causality |

| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium cation, preventing aggregation and promoting reactivity. |

| Base | n-Butyllithium | A strong, non-nucleophilic base that efficiently deprotonates the acidic C-H bond of the difluoromethyl group. |

| Temperature | -78 °C | Maintains the stability of the carbanion intermediate and prevents side reactions. |

| Iodinating Agent | Iodine (I₂) | A readily available and effective electrophilic iodine source. |

| Quenching Agent | Sodium Thiosulfate | Reduces excess iodine to iodide, facilitating its removal during the aqueous workup. |

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group. These signals will typically appear in the range of δ 7.5-8.0 ppm and may exhibit complex splitting patterns due to coupling with each other.

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring and the difluoroiodomethyl carbon. The carbon of the CF₂I group is expected to be significantly deshielded due to the presence of the electronegative fluorine and iodine atoms. The signals for the aromatic carbons will appear in the typical aromatic region (δ 120-140 ppm).

¹⁹F NMR: The fluorine-19 NMR spectrum is a key diagnostic tool. It is expected to show a singlet for the two equivalent fluorine atoms. The chemical shift will be characteristic of a CF₂ group attached to both an iodine and a sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of C₇H₅F₂IO₂S (318.08 g/mol ).

-

Loss of Iodine: A prominent fragment resulting from the cleavage of the C-I bond, leading to the [M-I]⁺ ion (m/z = 191).

-

Loss of SO₂: Fragmentation involving the loss of sulfur dioxide is common for sulfonyl compounds, which could lead to a [C₇H₅F₂I]⁺ fragment.

-

Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺, is also expected.

Caption: Plausible mass spectrometry fragmentation of PhSO₂CF₂I.

Reactivity and Applications

This compound is a versatile reagent, primarily utilized as a precursor to the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•).

Radical Reactions

The relatively weak C-I bond in PhSO₂CF₂I allows for its homolytic cleavage under mild conditions, typically initiated by radical initiators such as triethylborane (Et₃B) or through photoredox catalysis.[5][6] This generates the PhSO₂CF₂• radical, which can then participate in a variety of carbon-carbon bond-forming reactions.

A significant application of this reactivity is the radical addition to alkenes and alkynes. This process allows for the efficient introduction of the PhSO₂CF₂ group into a wide range of organic molecules. The resulting products can be further manipulated; for example, the phenylsulfonyl group can be removed reductively to yield difluoromethylated compounds.[7]

Caption: Radical addition of PhSO₂CF₂I to an alkene.

Applications in Drug Discovery

The ability to introduce the difluoromethyl group makes this compound a valuable tool in medicinal chemistry. The resulting difluoromethylated compounds often exhibit improved metabolic stability and can have altered binding affinities to their biological targets. While direct applications of PhSO₂CF₂I in the synthesis of specific drug candidates are emerging, its potential is highlighted by the growing number of fluorinated pharmaceuticals in development and on the market.[2]

Conclusion

This compound is a key synthetic intermediate that provides a reliable and efficient route to the versatile (phenylsulfonyl)difluoromethyl radical. This guide has detailed its synthesis from readily available starting materials, outlined the essential spectroscopic methods for its characterization, and discussed its primary application in radical-mediated difluoromethylation reactions. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, the importance of reagents like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in these fields.

References

- Hu, J.; Li, Y. Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry. 2007, 72 (15), 5824–5827. [Link][5][6]

- Li, Y.; Hu, J. Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone. PubMed. 2007. [Link][5][6]

- Zhang, W.; Ni, C.; Hu, J. Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions. Organic Letters. 2016, 18 (23), 6046–6049. [Link][7]

- McCarthy, J. R.; Matthews, D. P.; Paolini, J. P. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses. 1995, 72, 209. [Link][4]

- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986).

- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986).

- 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

- Mass Spectrometry: Fragmentation P

- Hu, J. A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Angewandte Chemie International Edition. 2008, 47 (9), 1634–1637. [Link][3]

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Royal Society of Chemistry. [Link]

- Xing, L.; Meanwell, N. A. Fluorine in Drug Design: A Case Study with Fluoroanisoles. Journal of Medicinal Chemistry. 2015, 58 (15), 5817–5835. [Link][2]

- Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals. [Link]

- Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

- 2 - Supporting Information. Royal Society of Chemistry. [Link]

- 4 - Supporting Inform

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

- 1H NMR and 13C NMR of the prepared compounds..

- Ma, J.-A.; Cahard, D. Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews. 2004, 104 (12), 6119–6146. [Link][1]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

"physical and chemical properties of ((Difluoroiodomethyl)sulfonyl)benzene"

An In-depth Technical Guide on ((Difluoroiodomethyl)sulfonyl)benzene: Properties, Synthesis, and Reactivity

Executive Summary

This compound is a specialized organofluorine reagent of significant interest to the chemical research and drug development sectors. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, and a detailed analysis of its chemical reactivity. The molecule's unique architecture, combining a highly activating phenylsulfonyl group with a difluoroiodomethyl moiety, renders it a potent precursor for generating the phenylsulfonyl-difluoromethyl radical (PhSO₂CF₂•) and a valuable substrate for transition metal-catalyzed cross-coupling reactions. These characteristics position it as a critical building block for introducing the bio-isosterically important -CF₂- group into complex organic molecules, thereby enabling the modulation of pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This document serves as a technical resource for scientists leveraging advanced fluorination strategies in medicinal chemistry, agrochemical synthesis, and materials science.

Introduction: A Trifecta of Functionality

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and membrane permeability.[1] Within this context, the difluoromethyl group (-CF₂H) and its derivatives have emerged as particularly valuable motifs.

1.1. The Phenylsulfonyl Moiety: An Activating Anchor

The sulfonyl group is a powerful electron-withdrawing group that is chemically robust and capable of acting as a hydrogen bond acceptor.[2] In drug design, the benzenesulfonamide scaffold is a well-established pharmacophore found in numerous therapeutic agents.[3] In the context of this compound, the PhSO₂ group serves two primary roles: it significantly increases the electrophilicity of the adjacent carbon atom, and it acts as a stabilizing group for radical or anionic intermediates, making it an excellent functional handle for synthetic transformations.

1.2. The Difluoroiodomethyl Group: A Versatile Reactive Center

This compound combines the stabilizing sulfonyl anchor with a difluoroiodomethyl group, creating a powerful synthetic tool. The carbon-iodine bond is the weakest link in the molecule, making it the primary site of reactivity. This C-I bond can be cleaved homolytically to generate radicals or participate in a variety of cross-coupling reactions, providing a gateway to introduce the valuable PhSO₂CF₂- moiety into a target structure.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic properties is fundamental to the effective use and characterization of this reagent.

2.1. Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 802919-90-0 | [4][5] |

| Molecular Formula | C₇H₅F₂IO₂S | [4] |

| Molecular Weight | 318.08 g/mol | [4] |

| Purity | ≥98% (Commercially available) | [4] |

2.2. Physical Properties

Detailed experimental data for this compound is not widely published. However, properties can be estimated based on its chemical structure and data from its immediate precursor, ((difluoromethyl)sulfonyl)benzene (CAS 1535-65-5).

| Property | Value (PhSO₂CF₂I) | Value (Precursor: PhSO₂CF₂H) | Source (Precursor) |

| Appearance | Predicted to be a solid or high-boiling liquid | Colorless liquid to low-melting solid | [6] |

| Melting Point | N/A | 24-25 °C | [6] |

| Boiling Point | Expected >290 °C | 289.5 °C at 760 mmHg | [6] |

| Density | Expected >1.4 g/cm³ | 1.348 g/cm³ | [6] |

| Flash Point | N/A | 128 °C | [6] |

2.3. Predicted Spectroscopic Profile

The following spectroscopic characteristics are predicted based on the compound's structure. For comparison, spectral data for the precursor ((difluoromethyl)sulfonyl)benzene is available.[7]

-

¹⁹F NMR: The two fluorine atoms are chemically equivalent and are expected to produce a singlet in the ¹⁹F NMR spectrum. The chemical shift would be characteristic of a CF₂I group adjacent to a sulfone.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and a key signal for the CF₂I carbon. This signal will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

-

¹H NMR: The proton NMR spectrum will be dominated by the signals from the phenyl group, likely appearing as a multiplet in the aromatic region (δ 7.5-8.0 ppm).

-

Mass Spectrometry: The mass spectrum should show a clear molecular ion peak (M⁺) at m/z 318, along with characteristic fragmentation patterns, such as the loss of iodine (M - 127) or the phenylsulfonyl group (M - 141).

Synthesis and Handling

While this compound is commercially available, understanding its synthesis provides insight into its purity and potential side products. A plausible and efficient laboratory-scale synthesis proceeds via the iodination of its precursor.

3.1. Proposed Synthetic Pathway

The most logical synthesis involves a two-step process starting from a readily available precursor, as outlined below. The key transformation is the deprotonation of the acidic C-H bond in ((difluoromethyl)sulfonyl)benzene, followed by electrophilic trapping with an iodine source. The electron-withdrawing nature of the adjacent sulfonyl and fluorine groups renders this proton sufficiently acidic for removal by a moderately strong base.

Caption: Proposed two-stage synthesis of this compound.

3.2. Experimental Protocol: Iodination of ((Difluoromethyl)sulfonyl)benzene

Disclaimer: This protocol is a representative, hypothetical procedure and must be adapted and optimized under strict laboratory safety protocols by qualified personnel.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equivalents) to the cooled THF. To this solution, add ((difluoromethyl)sulfonyl)benzene (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the carbanion.

-

Iodination: In a separate flask, dissolve iodine (I₂, 1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the carbanion solution at -78 °C. The dark color of the iodine should dissipate upon addition.

-

Quench and Workup: After stirring for 1-2 hours, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by saturated ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

3.3. Handling and Storage Recommendations

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Conditions: Keep in a cool, dry, and dark place away from heat and direct sunlight to prevent potential C-I bond cleavage.

-

Safety: The compound is expected to be an irritant. Causes skin irritation and serious eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the selective reactivity of the C-I bond, which can be leveraged for radical generation or cross-coupling reactions.

4.1. Radical Generation and Application

The C-I bond is susceptible to homolytic cleavage under thermal, photochemical, or redox conditions to generate the key phenylsulfonyl-difluoromethyl radical (PhSO₂CF₂•) . This radical is a valuable intermediate for forming C-C bonds.

Caption: Generation and subsequent reaction of the PhSO₂CF₂• radical.

-

Mechanism of Choice: Photoredox catalysis offers a particularly mild and efficient method for generating this radical. An excited-state photocatalyst can induce the reduction of the C-I bond, leading to its fragmentation.

-

Synthetic Utility: The generated radical readily participates in addition reactions with electron-rich or electron-deficient alkenes and alkynes. This provides a powerful method for the direct difunctionalization of double bonds or the synthesis of complex fluorinated alkanes.

4.2. Transition Metal-Catalyzed Cross-Coupling

The C(sp³)-I bond in this compound is an excellent handle for various transition metal-catalyzed cross-coupling reactions. This allows for the direct connection of the PhSO₂CF₂- unit to other organic fragments, a transformation that is difficult to achieve by other means.

-

Suzuki-Type Coupling: Reaction with boronic acids or esters in the presence of a palladium or nickel catalyst can form a new C-C bond, yielding PhSO₂CF₂-Ar or PhSO₂CF₂-Alkyl products.

-

Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes provides a direct route to fluorinated propargyl sulfones.

Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a high-value building block for the synthesis of novel chemical entities.

-

Medicinal Chemistry: The PhSO₂CF₂- moiety can be used as a bioisostere for other functional groups, such as carboxylates or phosphates, while improving metabolic stability and modulating lipophilicity. Its installation via the methods described above allows for late-stage functionalization, a highly desirable strategy in drug discovery programs. The development of novel benzene sulfonamide derivatives continues to be an active area of research for conditions such as hepatic fibrosis.[3]

-

Agrochemicals: The introduction of fluorinated groups is a proven strategy for enhancing the efficacy and tuning the properties of herbicides, pesticides, and fungicides.

-

Materials Science: Fluorinated organic molecules are used in the development of advanced materials, including liquid crystals, polymers, and organic electronics, due to their unique electronic and physical properties.

Conclusion

This compound is a synthetically versatile and powerful reagent for the introduction of the phenylsulfonyl-difluoromethyl group. Its well-defined reactivity, centered on the cleavable carbon-iodine bond, provides reliable pathways for both radical-mediated and transition metal-catalyzed transformations. For researchers and drug development professionals, this compound represents a key enabling tool for accessing novel, complex fluorinated molecules, facilitating the exploration of chemical space and the optimization of lead compounds. As the demand for sophisticated fluorination methodologies continues to grow, the importance of reagents like this compound in both academic and industrial research is set to increase.

References

- PubChem. (n.d.). Difluoromethanesulfonylbenzene. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ.

- PubChem. (n.d.). 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. National Center for Biotechnology Information.

- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses Procedure.

- PubChem. (n.d.). 2,4-Difluoro-benzenesulfonic acid. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.

- PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. National Center for Biotechnology Information.

- Aspira Chemical. (n.d.). 1535-65-5 | ((Difluoromethyl)sulfonyl)benzene.

- LookChem. (n.d.). Cas 1535-65-5,[(Difluoromethyl)sulfonyl]benzene.

- ChemUniverse. (n.d.). This compound [P66016].

- Ivy Fine Chemicals. (n.d.). This compound [CAS: 802919-90-0].

- Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design.

- National Institutes of Health. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.

- Google Patents. (n.d.). EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.

- PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents.

- YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds.

- ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles.

- Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]

- 3. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents [pubmed.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. ivychem.com [ivychem.com]

- 6. lookchem.com [lookchem.com]

- 7. [(Difluoromethyl)sulfonyl]benzene(1535-65-5) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to ((Difluoroiodomethyl)sulfonyl)benzene (CAS 802919-90-0): A Key Reagent for Difluoromethylation in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluoromethyl group (-CF₂H) holds a privileged position. It serves as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities. This substitution can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] The -CF₂H group's ability to act as a weak hydrogen bond donor further distinguishes it, allowing for fine-tuning of interactions within a protein's binding pocket.[1] Consequently, the development of robust and efficient methods for introducing the difluoromethyl group is of paramount importance to medicinal chemists.

This guide provides an in-depth technical overview of ((Difluoroiodomethyl)sulfonyl)benzene (CAS 802919-90-0), a versatile and powerful reagent for (phenylsulfonyl)difluoromethylation, a key transformation in the synthesis of novel therapeutic agents.

This compound: A Profile

This compound, also known as Difluoroiodomethyl phenyl sulfone, is a white to off-white solid at room temperature.[1] It is a key reagent in organic synthesis, primarily utilized as a precursor to the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•).

| Property | Value |

| CAS Number | 802919-90-0 |

| Molecular Formula | C₇H₅F₂IO₂S |

| Molecular Weight | 318.08 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C, protect from light |

Mechanism of Action: Radical (Phenylsulfonyl)difluoromethylation

This compound is a precursor for the (phenylsulfonyl)difluoromethyl radical, which can then be used in a variety of chemical transformations. A common method for generating this radical is through the use of a radical initiator, such as triethylborane (Et₃B) in the presence of air. The reaction proceeds through a radical chain mechanism.

The overall process involves the addition of the PhSO₂CF₂• radical to an unsaturated bond, typically an alkene, followed by iodine atom transfer to generate the iodinated product and propagate the radical chain.

Sources

Spectroscopic Unveiling of ((Difluoroiodomethyl)sulfonyl)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of ((difluoroiodomethyl)sulfonyl)benzene. In the dynamic landscape of pharmaceutical and materials science, the introduction of unique functional groups, such as the difluoroiodomethyl)sulfonyl moiety, presents both novel opportunities and analytical challenges. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering predictive insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By leveraging established principles and data from analogous structures, this guide outlines the expected spectral features and provides robust, field-proven protocols for data acquisition and interpretation, ensuring scientific integrity and fostering a deeper understanding of this complex molecule.

Introduction: The Structural Significance of this compound

The confluence of a sulfonyl group, a difluoromethyl moiety, and an iodine atom on a benzene ring culminates in a molecule of significant interest for medicinal and materials chemistry. The phenylsulfonyl group is a well-established pharmacophore, while the difluoromethyl group is increasingly utilized as a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and lipophilicity. The addition of an iodine atom introduces a versatile handle for further chemical transformations, such as cross-coupling reactions, and can also influence the molecule's physical and biological properties.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide is structured to provide a predictive yet scientifically grounded exploration of its NMR, IR, and MS characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for its complete characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be dominated by signals from the aromatic protons of the benzene ring.

-

Aromatic Region (δ 7.5-8.2 ppm): The electron-withdrawing nature of the sulfonyl group will deshield the aromatic protons, shifting them downfield. The protons ortho to the sulfonyl group are expected to appear at the lowest field (highest ppm), likely as a doublet or multiplet around δ 8.0-8.2 ppm. The meta and para protons will resonate at slightly higher fields, between δ 7.5 and 7.8 ppm, with their splitting patterns dictated by coupling to the adjacent protons.

Predicted ¹³C NMR Spectrum

The carbon NMR will provide insights into the carbon framework of the molecule.

-

Aromatic Carbons (δ 125-140 ppm): The carbon directly attached to the sulfonyl group (ipso-carbon) is expected to be significantly deshielded, appearing around δ 138-140 ppm. The ortho, meta, and para carbons will have distinct chemical shifts within the aromatic region.

-

Difluoroiodomethyl Carbon (δ 100-120 ppm, triplet): The carbon of the -CF₂I group will exhibit a large one-bond coupling to the two fluorine atoms, resulting in a triplet in the proton-decoupled ¹³C NMR spectrum. Its chemical shift will be influenced by the electronegativity of the attached fluorine and iodine atoms.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.

-

Difluoroiodomethyl Fluorines (δ -30 to -60 ppm, singlet): The two fluorine atoms of the -CF₂I group are chemically equivalent and are expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift will be influenced by the iodine and sulfonyl groups.

The following table summarizes the predicted NMR data for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | 7.5 - 8.2 | m | - |

| ¹³C | 125 - 140 (aromatic), 100 - 120 (-CF₂I) | m, t | ¹JCF ≈ 250-300 |

| ¹⁹F | -30 to -60 | s | - |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: +50 to -250 ppm.

-

Number of scans: 64-256.

-

Relaxation delay: 1-5 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H and ¹⁹F spectra.

-

Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum will be characterized by strong absorptions from the sulfonyl and C-F bonds.

Predicted IR Absorption Bands

-

SO₂ Stretching (1350-1300 cm⁻¹ and 1160-1120 cm⁻¹): The sulfonyl group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region.[1]

-

C-F Stretching (1100-1000 cm⁻¹): The carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region.

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium absorptions corresponding to the stretching of the C-H bonds on the benzene ring.

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): Several medium to weak bands due to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.

The following table summarizes the predicted key IR absorption bands.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | 3100-3000 | Weak to Medium |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| SO₂ (asymmetric) | 1350-1300 | Strong |

| SO₂ (symmetric) | 1160-1120 | Strong |

| C-F | 1100-1000 | Strong |

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

-

Solid Sample (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Solid Sample (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Solution Sample:

-

Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

Place the solution in a liquid IR cell.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 318.08 g/mol . A prominent molecular ion peak is expected at m/z 318.

-

Isotope Pattern: Due to the presence of sulfur, a small M+2 peak (approximately 4.4% of the M⁺ peak) is anticipated.

-

Key Fragmentation Pathways:

-

Loss of Iodine: Cleavage of the relatively weak C-I bond is a likely fragmentation pathway, leading to a fragment ion at m/z 191 ([M-I]⁺).

-

Loss of the Difluoroiodomethyl Group: Cleavage of the S-C bond could result in the loss of the entire -CF₂I group, giving a phenylsulfonyl cation at m/z 141.

-

Loss of SO₂: A common fragmentation for sulfones is the loss of sulfur dioxide, which could lead to a fragment at m/z 254 ([M-SO₂]⁺).

-

Deiodination: In some ionization techniques, particularly electrospray ionization (ESI) with certain mobile phase additives, deiodination can occur, leading to the observation of a peak corresponding to the deiodinated molecule.[2]

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation: A variety of mass spectrometers can be used, including those with Electron Ionization (EI), Electrospray Ionization (ESI), or other ionization sources, coupled with analyzers such as quadrupole, time-of-flight (TOF), or ion trap.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

For ESI, the solution is directly infused into the ion source. For EI, the sample is introduced into the vacuum system where it is vaporized and ionized.

Data Acquisition Parameters:

-

Ionization Mode: Choose an appropriate ionization mode (EI for volatile and thermally stable compounds, ESI for less volatile or thermally labile compounds).

-

Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-500).

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination, HRMS is highly recommended.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how NMR, IR, and MS data can be synergistically used to confirm the structure of this compound.

Caption: Integrated workflow for structural confirmation.

Conclusion: A Predictive Framework for Spectroscopic Analysis

While experimental data for this compound is not yet widely available in the public domain, this technical guide provides a robust, predictive framework for its spectroscopic characterization. By understanding the expected NMR, IR, and MS data, researchers can confidently approach the synthesis and analysis of this and related novel compounds. The provided protocols offer a standardized methodology to ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity and progress in the fields of drug discovery and materials science.

References

- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure.

- Jensen, M. B., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2715-2722.

- Kjær, J., et al. (2014). Selective identification of organic iodine compounds using liquid chromatography-high resolution mass spectrometry.

- Dollish, F. R., Fately, W. G., & Bentley, F. F. (1974). Characteristic Raman Frequencies of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H. L., & Magill, A. M. (2007). 100 and More Basic NMR Experiments. Wiley-VCH.

- Smillie, T. J., & G. A. Webb. (2009). Modern NMR Spectroscopy: A Guide for Chemists. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

Sources

An In-depth Technical Guide to the Mechanism of Difluoroiodomethylation Using ((Difluoroiodomethyl)sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The introduction of fluorine-containing motifs into molecular architectures is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties.[1][2] Among the array of fluorination reagents, ((Difluoroiodomethyl)sulfonyl)benzene (PhSO₂CF₂I) has emerged as a versatile and efficient precursor for the introduction of the valuable difluoromethyl group. This guide provides a comprehensive technical overview of the mechanistic underpinnings of difluoroiodomethylation reactions utilizing this reagent. We will delve into the generation of the key (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), its subsequent reactions with unsaturated systems, and the practical application of this methodology in synthetic chemistry, with a particular focus on its relevance to pharmaceutical development.

Introduction: The Significance of Difluoromethylation in Medicinal Chemistry

The difluoromethyl (CF₂H) group is a privileged moiety in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amide functionalities. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can lead to enhanced metabolic stability, improved membrane permeability, and favorable binding interactions with biological targets.[3] Consequently, the development of robust and reliable methods for the introduction of the CF₂H group is of paramount importance to drug development professionals. This compound has proven to be a highly effective reagent in this context, enabling the formation of carbon-CF₂SO₂Ph bonds, from which the desired CF₂H group can often be obtained.

The Reagent: Synthesis and Properties of this compound

While a definitive, peer-reviewed synthesis of this compound can be elusive in the literature, its preparation can be conceptually approached through multi-step sequences starting from readily available materials. A plausible, though not explicitly detailed in a single source, synthetic route could involve the initial preparation of a suitable difluoromethylated precursor followed by iodination and sulfonation steps. General methods for the synthesis of sulfonyl chlorides and related fluorinated sulfones provide a foundation for such a synthesis.[4][5]

Table 1: Physicochemical Properties of this compound [6][7]

| Property | Value |

| CAS Number | 802919-90-0 |

| Molecular Formula | C₇H₅F₂IO₂S |

| Molecular Weight | 318.08 g/mol |

| Appearance | Typically a solid |

| Purity (typical) | ≥98% |

The Core Mechanism: A Radical-Mediated Pathway

The difluoroiodomethylation of unsaturated compounds, such as alkenes and alkynes, using this compound proceeds through a free radical chain mechanism.[8][9][10] This process can be conceptually divided into three key stages: initiation, propagation, and termination.

Initiation: Generation of the (Phenylsulfonyl)difluoromethyl Radical (PhSO₂CF₂•)

The crucial first step is the generation of the reactive (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•). This can be achieved through several methods, with the most common being chemical initiation using triethylborane (Et₃B) and air, or through photoredox catalysis.

The Et₃B/air system is a widely used and efficient method for initiating radical reactions at room temperature.[11][12][13] The mechanism is more complex than a simple direct reaction and involves an autoxidation process.[12]

-

Primary Initiation: Triethylborane reacts with molecular oxygen to generate ethyl radicals (Et•).[11]

-

Secondary Initiation: The primary oxidation product, diethyl(ethylperoxy)borane (Et₂BOOEt), reacts with additional Et₃B in a Molecule-Induced Radical Formation (MIRF) reaction to produce a significantly larger amount of ethyl radicals.[13][14][15] This secondary pathway is now understood to be the dominant source of initiating radicals.[13]

-

Radical Generation: The generated ethyl radicals then abstract the iodine atom from this compound to produce the key (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) and ethyl iodide.

Caption: Generation of the PhSO₂CF₂• radical via Et₃B/air initiation.

Visible-light photoredox catalysis has emerged as a powerful and green method for generating radicals under mild conditions.[3][16][17][18][19][20][21] In this approach, a photocatalyst (PC), upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical species. For the generation of the PhSO₂CF₂• radical from PhSO₂CF₂I, a reductive quenching cycle is typically employed.

-

Excitation: The photocatalyst absorbs a photon of visible light and is promoted to an excited state (PC*).

-

Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant and can donate an electron to this compound.

-

Radical Formation: The resulting radical anion of PhSO₂CF₂I is unstable and fragments, cleaving the C-I bond to release the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) and an iodide anion.

Caption: Photoredox-mediated generation of the PhSO₂CF₂• radical.

Propagation: Addition to Unsaturated Systems

Once generated, the electrophilic PhSO₂CF₂• radical readily adds to electron-rich π-systems of alkenes and alkynes.[8][22]

The addition of the PhSO₂CF₂• radical to an alkene is the first step of the propagation cycle. This addition is regioselective and follows an anti-Markovnikov pattern, where the radical adds to the less substituted carbon of the double bond to form a more stable secondary or tertiary radical intermediate.[10][22] This intermediate then abstracts an iodine atom from another molecule of PhSO₂CF₂I to yield the difluoroiodomethylated product and regenerate the PhSO₂CF₂• radical, thus propagating the chain reaction.[22]

Caption: Propagation steps for the difluoroiodomethylation of an alkene.

The reaction with alkynes follows a similar pathway. The PhSO₂CF₂• radical adds to the triple bond to form a vinyl radical intermediate. This intermediate then abstracts an iodine atom from PhSO₂CF₂I to afford the corresponding vinyl iodide product and regenerate the PhSO₂CF₂• radical. The stereochemistry of the resulting double bond is often predominantly E.

Termination

The radical chain reaction is terminated by the combination of any two radical species present in the reaction mixture, such as the coupling of two PhSO₂CF₂• radicals or the reaction of a PhSO₂CF₂• radical with an ethyl radical.

Experimental Protocol: A Case Study with Styrene

The following is a representative experimental procedure for the difluoroiodomethylation of styrene, a common substrate used to evaluate the efficacy of such reactions. While specific details may vary, this protocol outlines the general conditions.

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.2 equiv)

-

Triethylborane (1.0 M in hexanes, 0.2 equiv)

-

Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

-

Add styrene to the solution and stir the mixture at room temperature.

-

Slowly add the triethylborane solution dropwise via syringe over a period of 10-15 minutes.

-

Allow the reaction to stir at room temperature for the specified time (typically monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired difluoroiodomethylated product.

Note: Triethylborane is pyrophoric and should be handled with extreme care under an inert atmosphere.

Applications in Drug Discovery and Development

The introduction of the PhSO₂CF₂- group provides a versatile handle for further synthetic transformations. The sulfonyl group can be retained as a key pharmacophore, as sulfonyl-containing compounds are prevalent in a wide range of therapeutic agents.[1][23] Alternatively, the sulfonyl group can be removed under reductive conditions to yield the highly sought-after difluoromethyl (CF₂H) group.

Table 2: Examples of Drug Classes Containing Sulfonyl or Fluoroalkyl Moieties

| Drug Class | Example | Relevance of Moiety |

| Antibacterials | Sulfonamides | The sulfonyl group is a key component of the pharmacophore.[23] |

| Antivirals | Various | Fluoroalkyl groups can enhance metabolic stability and binding affinity. |

| Anticancer Agents | Various | Incorporation of fluorine can improve pharmacokinetic properties.[1] |

| CNS Agents | Various | The lipophilicity of fluoroalkyl groups can aid in crossing the blood-brain barrier. |

While specific examples of blockbuster drugs synthesized directly using this compound are not readily found in the public domain, the methodology provides a clear and efficient route to molecular scaffolds of high interest to medicinal chemists.[24][25]

Conclusion and Future Outlook

This compound is a valuable reagent for the introduction of the difluoroiodomethylsulfonyl moiety into organic molecules via a well-established radical mechanism. The ability to generate the key (phenylsulfonyl)difluoromethyl radical under mild conditions, using either chemical initiators like Et₃B/air or through modern photoredox catalysis, makes this a versatile tool for synthetic chemists. The resulting products serve as important intermediates in the synthesis of complex molecules, particularly in the realm of drug discovery where the incorporation of fluorine is a proven strategy for optimizing drug-like properties. Future research in this area will likely focus on expanding the substrate scope, developing asymmetric variants of this reaction, and further elucidating the nuances of the reaction mechanism through computational and spectroscopic studies, including the potential for direct observation of the PhSO₂CF₂• radical via Electron Paramagnetic Resonance (EPR) spectroscopy.[26][27][28][29]

References

- Enhancing Triethylborane Initiation Through Mechanistic Understanding. (URL: )

- Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. National Institutes of Health. (URL: [Link])

- Updated mechanism of Et3B autoxidation.

- Molecule-Induced Radical Formation (MIRF)

- Molecule-Induced Radical Formation (MIRF) Reaction of Et>2>BOOEt with Et>3>B is Key to the Et>3>B/O>2> Radical Initiation.

- Previous reviews about trifluoromethylation and difluoroalkylation.

- Molecule-Induced Radical Formation (MIRF)

- Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox C

- Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ.

- Radical Fluoroalkylation Reactions. Notables de la Ciencia. (URL: [Link])

- Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox.

- RADICAL CHAIN ADDITIONS TO ALKENES. University of Calgary. (URL: [Link])

- fluoromethyl phenyl sulfone. Organic Syntheses. (URL: [Link])

- High-Field EPR Study of Carotenoid and Chlorophyll Cation Radicals in Photosystem II.

- The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.

- Free-radical addition. Wikipedia. (URL: [Link])

- Free radical addition reactions of alkenes. YouTube. (URL: [Link])

- Frustrated Radical Pairs: Insights from EPR Spectroscopy. Cardiff University. (URL: [Link])

- Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orient

- 10.2: Reactions of Alkenes- Addition of Hydrogen Halide to Alkenes. Chemistry LibreTexts. (URL: [Link])

- Photoredox Catalysis for the Generation of Carbon Centered Radicals.

- Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. PubMed. (URL: [Link])

- Photoredox-Mediated Routes to Radicals. Semantic Scholar. (URL: [Link])

- Photoredox Catalysis for the Generation of Carbon Centered Radicals. Semantic Scholar. (URL: [Link])

- This compound. ChemUniverse. (URL: [Link])

- Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. National Institutes of Health. (URL: [Link])

- This compound. Ivy Fine Chemicals. (URL: [Link])

- The Impact of Assay Design on Medicinal Chemistry: Case Studies. PubMed. (URL: [Link])

- Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo. PubMed Central. (URL: [Link])

- Biomimetic Oxidation of Disulfides for the Synthesis of Sulfonyl Fluorides and Primary Sulfonamides Catalyzed by Copper/Lewis Acid. Scribd. (URL: [Link])

- EPR Spectroscopy and Imaging of Free Radicals in Food.

- Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis. MDPI. (URL: [Link])

- An Innovation 10 Years in the Making: The Stories in the Pages of ACS Medicinal Chemistry Letters. PubMed Central. (URL: [Link])

- In Vivo Electron Paramagnetic Resonance: Radical Concepts for Translation to the Clinical Setting. PubMed. (URL: [Link])

- Process for preparing fluorobenzene-sulfonyl fluorides.

- Application of Sulfonyl in Drug Design.

- Methods for production of high impact polystyrene.

- Bulk Polymerization of Styrene: Experiment. Scribd. (URL: [Link])

- Chemical Engineering Department: Preparation of Polystyrene

- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. National Institutes of Health. (URL: [Link])

- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. (URL: [Link])

- Polystyrene Polymeriz

- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

- Novel Method for Polystyrene Reactions at Low Temperature.

Sources

- 1. researchgate.net [researchgate.net]

- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. ivychem.com [ivychem.com]

- 8. Free-radical addition - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Molecule-Induced Radical Formation (MIRF) Reaction of Et2BOOEt with Et3B is Key to the Et3B/O2 Radical Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.york.ac.uk [pure.york.ac.uk]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Photoredox Catalysis for the Generation of Carbon Centered Radicals. | Semantic Scholar [semanticscholar.org]

- 21. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RADICAL CHAIN ADDITIONS TO ALKENES [research.cm.utexas.edu]

- 23. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Impact of Assay Design on Medicinal Chemistry: Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An Innovation 10 Years in the Making: The Stories in the Pages of ACS Medicinal Chemistry Letters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. farm.ucl.ac.be [farm.ucl.ac.be]

- 29. In Vivo Electron Paramagnetic Resonance: Radical Concepts for Translation to the Clinical Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of PhSO₂CF₂I in Modern Synthesis

An In-Depth Technical Guide to the Reaction Kinetics of ((Difluoroiodomethyl)sulfonyl)benzene

In the landscape of medicinal chemistry and drug development, the difluoromethyl (CF₂) group has emerged as a critical structural motif. Its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups has made it a valuable component in designing next-generation therapeutics.[1] this compound, commonly abbreviated as PhSO₂CF₂I, is a premier reagent for introducing this valuable moiety. It serves as a potent precursor to the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), a key intermediate that enables a wide array of carbon-carbon and carbon-heteroatom bond formations.[2]

Understanding the reaction kinetics of PhSO₂CF₂I is not merely an academic exercise. For researchers in process development and medicinal chemistry, a firm grasp of the rates, mechanisms, and influencing factors of these reactions is paramount. It allows for rational optimization of reaction conditions, ensures reproducibility and scalability, and ultimately accelerates the discovery pipeline. This guide provides a deep dive into the kinetic principles governing the reactivity of PhSO₂CF₂I, with a focus on its most prevalent application: the photoredox-catalyzed radical addition to unsaturated systems.

Part 1: The (Phenylsulfonyl)difluoromethyl Radical - Generation and Kinetic Profile

The entire utility of PhSO₂CF₂I hinges on the efficient generation of the PhSO₂CF₂• radical. The carbon-iodine bond is the weakest point in the molecule, making it susceptible to cleavage under various energetic inputs.

Methods of Radical Generation

While traditional radical initiators like AIBN or triethylborane can be used, photoredox catalysis has become the dominant method due to its exceptionally mild conditions and high degree of control.[2][3] In this paradigm, a photocatalyst (PC), upon absorbing visible light, reaches an excited state (PC*) with altered redox potentials, enabling it to engage in single-electron transfer (SET) processes.

The generation of the PhSO₂CF₂• radical from PhSO₂CF₂I typically proceeds via a reductive quenching cycle:

-

Photoexcitation: PC + hν → PC*

-

Single-Electron Transfer (SET): PC* + PhSO₂CF₂I → [PC•⁺] + [PhSO₂CF₂I•⁻]

-

Fragmentation: [PhSO₂CF₂I•⁻] → PhSO₂CF₂• + I⁻

The feasibility and rate of this process are dictated by the redox potentials of the excited-state photocatalyst and the PhSO₂CF₂I reagent.

Key Kinetic Parameters

The efficiency of any reaction utilizing PhSO₂CF₂I is a composite of the rates of several elementary steps:

-

Rate of Initiation (kᵢ): The rate at which the PhSO₂CF₂• radical is generated. In photoredox catalysis, this is dependent on the photocatalyst's quantum yield, the light intensity, and the concentration of both the catalyst and PhSO₂CF₂I.

-

Rate of Propagation (kₚ): The rate at which the generated radical reacts with the substrate (e.g., an alkene). This is a second-order process, dependent on the concentrations of the radical and the substrate.

-

Rate of Termination (kₜ): The rate at which radical species are consumed through non-productive pathways, such as radical-radical coupling or quenching.

The overall reaction velocity is a complex function of these individual rates, and successful reaction design aims to maximize kₚ while minimizing kₜ.

Part 2: A Case Study - Kinetic Analysis of Alkene (Phenylsulfonyl)difluoromethylation

The addition of the PhSO₂CF₂• radical across a carbon-carbon double bond is a flagship application of this reagent.[2][4] A thorough kinetic investigation of this process provides a framework for understanding the reagent's broader reactivity.

The Catalytic Cycle and Mechanism

A representative photoredox-catalyzed hydro(phenylsulfonyl)difluoromethylation of an alkene follows the mechanism depicted below.

Caption: Photoredox cycle for alkene difluoromethylation.

Mechanistic Insights:

-

Initiation: The cycle begins with the photo-excitation of the photocatalyst, which then reduces PhSO₂CF₂I to generate the PhSO₂CF₂• radical.

-

Propagation: The PhSO₂CF₂• radical rapidly adds to the alkene (rate constant kₚ) to form a carbon-centered radical adduct. This step is typically regioselective, with the addition occurring at the less substituted carbon of the alkene.[5]

-

Termination/Product Formation: The adduct radical is then reduced by a sacrificial electron donor (or engages in a hydrogen atom transfer, HAT) to yield the final product.

-

Catalyst Regeneration: The oxidized photocatalyst (PC•⁺) is reduced back to its ground state by the sacrificial donor, closing the catalytic loop.

Experimental Protocols for Kinetic Investigation

A robust kinetic study requires precise methodologies. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: General Kinetic Monitoring via ¹⁹F NMR Spectroscopy

This protocol allows for the direct measurement of the consumption of PhSO₂CF₂I and the formation of the product over time.

-

Rationale: ¹⁹F NMR is an ideal technique due to the distinct and well-resolved signals of the -CF₂I and product -CF₂- moieties, with a wide chemical shift dispersion and no background interference.

Methodology:

-

Preparation: In a glovebox, add the alkene (1.0 equiv.), PhSO₂CF₂I (1.2 equiv.), photocatalyst (e.g., fac-[Ir(ppy)₃], 1 mol%), and sacrificial donor (e.g., Hantzsch ester, 1.5 equiv.) to a J. Young NMR tube. Add a known concentration of an internal standard (e.g., fluorobenzene).

-

Solvent & Degassing: Add the desired deuterated solvent (e.g., CD₃CN, 0.5 M) and seal the tube. Degas the solution thoroughly via 3-4 freeze-pump-thaw cycles to remove oxygen, a known radical quencher.

-

Initiation & Monitoring: Place the NMR tube in a temperature-controlled NMR probe. Acquire an initial spectrum (t=0). Irradiate the sample with a light source of constant wavelength and intensity (e.g., 455 nm LED) positioned directly at the tube.

-

Data Acquisition: Acquire ¹⁹F NMR spectra at fixed time intervals. The reaction is monitored by integrating the signal for the -CF₂I group of the starting material relative to the internal standard.

-

Data Analysis: Plot the concentration of PhSO₂CF₂I versus time. The initial rate can be determined from the slope of this curve at t=0. To determine the reaction order with respect to each component, vary the initial concentration of one component while keeping others constant and measure the effect on the initial rate.

Protocol 2: Light/Dark Experiments for Probing Radical Chain Mechanisms

This experiment is crucial for verifying that the reaction is light-dependent and proceeds through a radical pathway.[6]

-

Rationale: A true photocatalytic reaction should cease upon removal of the light source. If the reaction continues, it may indicate a thermally driven radical chain process initiated by light.

Methodology:

-

Setup: Prepare the reaction as described in Protocol 1.

-

Execution: Begin the reaction under constant irradiation, monitoring conversion.

-

Interruption: After a certain period (e.g., 20% conversion), turn off the light source while continuing to monitor the reaction mixture at regular intervals.

-

Resumption: After a period in the dark, re-illuminate the sample and continue monitoring.

-

Interpretation: A plot of conversion vs. time will show a plateau during the dark period if the reaction is light-dependent, confirming the photocatalytic nature of the process.

Caption: Idealized data from a light/dark experiment.

Quantitative Data and Factors Influencing Kinetics

The rate of (phenylsulfonyl)difluoromethylation is sensitive to several variables. Understanding their impact is key to reaction optimization.

| Parameter | Effect on Initial Rate | Rationale |

| Light Intensity | Increases (typically to a saturation point) | Higher photon flux leads to a higher concentration of the excited-state photocatalyst (PC*), increasing the rate of initiation. |

| [Alkene] | Increases (often first-order) | The rate of propagation (kₚ) is directly proportional to the concentration of the alkene substrate. |

| [PhSO₂CF₂I] | Increases | As the radical precursor, its concentration affects the rate of the SET event with the excited photocatalyst. |

| [Photocatalyst] | Increases (to a saturation point) | Higher catalyst concentration increases light absorption and the rate of initiation. At high concentrations, self-quenching or solution opacity can become limiting. |

| Solvent Polarity | Variable | Can influence the stability of charged intermediates (PC•⁺, I⁻) and the overall efficiency of the catalytic cycle. |

| Alkene Electronics | Electron-rich alkenes react faster | The PhSO₂CF₂• radical is electrophilic in nature. It therefore adds more rapidly to electron-rich double bonds. |

Conclusion and Future Outlook

This compound is a powerful reagent whose reactivity is governed by well-defined kinetic principles. Through the lens of photoredox catalysis, we can generate the key PhSO₂CF₂• radical with high precision, enabling its addition to a variety of unsaturated partners. Kinetic investigations, performed using robust protocols such as in-situ NMR monitoring and light/dark experiments, are essential for elucidating the underlying mechanism and optimizing reaction performance.

The data clearly indicate that the reaction rate is a tunable parameter, responsive to changes in light intensity, reactant concentrations, and substrate electronics. For the drug development professional, this knowledge is empowering. It transforms reaction optimization from a trial-and-error process into a rational, data-driven endeavor, ultimately shortening timelines for the synthesis of novel, life-saving compounds. Future research will likely focus on expanding the kinetic understanding to more complex systems and developing predictive models for reaction outcomes.

References

- Title: Mechanistic studies and proposed reaction mechanism. A: Radical...

- Title: Highly Enantioselective Decarboxylative Difluoromethylation - PMC - NIH Source: N

- Title: Harnessing (Phenylsulfonyl)

- Title: Difluoromethylation of heterocycles via a radical process - RSC Publishing Source: Royal Society of Chemistry URL:[Link]

- Title: Radiodifluoromethylation of well-functionalized molecules - PMC - NIH Source: N

- Title: Radical (phenylsulfonyl)

- Title: Photoredox catalyzed generation of difluoromethyl radical from (Phenylsulfonyl)difluoromethyl sulfonium salt: Access to difluoromethylated compounds - American Chemical Society Source: American Chemical Society URL:[Link]

- Title: Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - MDPI Source: MDPI URL:[Link]

- Title: Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - MDPI Source: MDPI URL:[Link]

- Title: Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes - PMC - PubMed Central Source: N

Sources

- 1. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical (phenylsulfonyl)difluoromethylation with iododifluoromethyl phenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of ((Difluoroiodomethyl)sulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of ((difluoroiodomethyl)sulfonyl)benzene. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and fundamental chemical principles to predict its thermal behavior. We will explore the key structural features influencing its stability, propose a likely decomposition pathway, and detail the experimental methodologies required for a thorough investigation. This guide is intended to serve as a valuable resource for researchers handling this compound, enabling them to anticipate its thermal limitations and design experiments accordingly, particularly in the context of drug development where thermal stability is a critical parameter.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of a molecule is a critical parameter in the pharmaceutical industry, influencing every stage from synthesis and purification to formulation and storage. Compounds that readily decompose at elevated temperatures can pose significant challenges, leading to loss of active pharmaceutical ingredient (API), formation of potentially toxic impurities, and unpredictable shelf-life. This compound is a unique molecule incorporating a sulfonyl group, a difluoromethyl moiety, and an iodo group, each contributing to its distinct chemical reactivity and, consequently, its thermal profile. The presence of fluorine can often enhance metabolic stability in drug candidates, making fluorinated building blocks like this one of particular interest.[1][2][3] However, the combination of these functional groups also introduces potential thermal liabilities that must be understood and characterized.

Molecular Structure and Inherent Stability Factors

The thermal stability of this compound is dictated by the interplay of its constituent chemical bonds. A foundational understanding of these bonds is crucial to predicting its decomposition.

The Phenyl Sulfone Core

The phenyl sulfone group is a common motif in medicinal chemistry and is generally considered to be thermally robust.[4] The sulfur atom is in its highest oxidation state (+6), and the sulfonyl group is a strong electron-withdrawing group, which can influence the stability of adjacent functionalities.[5] The thermal decomposition of simple aryl sulfones typically requires high temperatures, often proceeding via homolytic cleavage of the carbon-sulfur (C-S) bond to generate aryl and sulfonyl radicals.[6]

The Difluoroiodomethyl Moiety: A Point of Potential Instability

The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for methyl iodide.[7] This makes it the most likely site for the initiation of thermal decomposition. Homolytic cleavage of the C-I bond would generate a difluoromethyl radical and an iodine radical. The presence of two electron-withdrawing fluorine atoms on the same carbon atom can further influence the stability of the resulting radical and the lability of the C-I bond.

Proposed Thermal Decomposition Pathway

Based on the principles of bond dissociation energies and known decomposition mechanisms of related compounds, a primary thermal decomposition pathway for this compound can be proposed. This pathway should be considered a hypothesis that requires experimental verification.

Initiation: The decomposition is likely initiated by the homolytic cleavage of the weakest bond in the molecule, the C-I bond, to form a ((difluoro)methylsulfonyl)benzene radical and an iodine radical.

PhSO₂CF₂I → PhSO₂CF₂• + I•

Propagation/Secondary Decomposition: The highly reactive ((difluoro)methylsulfonyl)benzene radical can undergo further decomposition. A plausible subsequent step is the cleavage of the C-S bond, releasing sulfur dioxide (SO₂), a common decomposition product of sulfonyl compounds.[8] This would result in the formation of a difluoromethylphenyl radical.

PhSO₂CF₂• → Ph• + SO₂ + •CF₂

Alternatively, the radical could abstract a hydrogen atom from the solvent or another molecule to form ((difluoromethyl)sulfonyl)benzene.

Termination: The radical species generated can combine in various ways to form a complex mixture of final products. For example, two iodine radicals could combine to form molecular iodine (I₂), which would be observable as a violet vapor or a dark solid upon cooling.

The following diagram illustrates the proposed initial steps of the decomposition pathway: